Regioisomeric Identity Defines Kinase Hinge-Binding Geometry: RIPK2 Patent SAR Context
In the N-cyclopropyl benzamide series disclosed in US 10,138,222, RIPK2 inhibitory potency is directly modulated by the heterocyclic attachment position on the central phenyl ring. Compounds with the 2-hydroxypyridin-5-yl substitution pattern (the exact connectivity of CAS 1261896-23-4) place the hydrogen-bond-donating 2-hydroxy/2-oxo group at a spatial position capable of engaging the kinase hinge region via a donor-acceptor-donor motif, whereas the 3-pyridinyl and 4-pyridinyl regioisomers orient this group differently, altering hinge complementarity [1]. The patent discloses that within this chemical series, RIPK2 IC₅₀ values span from sub-nanomolar to >10 μM depending on heterocyclic substitution, though specific data for CAS 1261896-23-4 itself are not individually tabulated in the public patent document [1]. This makes regioisomeric authentication via ¹H NMR (distinct aromatic proton coupling patterns for each isomer) or HPLC retention time comparison against authenticated reference standards an essential procurement quality control step .
| Evidence Dimension | Regioisomeric identity and predicted kinase hinge-binding geometry |
|---|---|
| Target Compound Data | 2-hydroxypyridin-5-yl substitution (CAS 1261896-23-4): hydroxyl/oxo group at pyridine 2-position; attachment at pyridine 5-position to central phenyl |
| Comparator Or Baseline | Positional isomers: 2-hydroxy-4-pyridinyl (CAS 1261909-90-3), 3-hydroxy-5-pyridinyl (CAS 1261932-27-7), 2-hydroxy-3-pyridinyl (CAS 1261982-25-5), 3-hydroxy-2-pyridinyl (CAS 1261892-96-9) — each with distinct H-bond donor geometry |
| Quantified Difference | Qualitative difference in predicted hinge-binding orientation; exact potency differential not publicly disclosed for this specific CAS number |
| Conditions | RIPK2 kinase inhibition assay context per US 10,138,222 patent family; analytical identity confirmation via ¹H NMR or HPLC |
Why This Matters
Regioisomeric identity directly affects target binding geometry; procurement without isomer-specific analytical certification risks obtaining a structurally similar but pharmacologically distinct compound.
- [1] US Patent 10,138,222. Substituted benzamides as RIPK2 inhibitors. Filed September 6, 2017, issued November 27, 2018. View Source
